molecular formula C14H17N3S B6427148 2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2199755-23-0

2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6427148
CAS No.: 2199755-23-0
M. Wt: 259.37 g/mol
InChI Key: OPLJWMBUIFNUOW-UHFFFAOYSA-N
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Description

“2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole” is a chemical compound. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Mechanism of Action

Target of Action

The primary targets of the compound “2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole” are currently unknown. The compound is a derivative of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine , which are known to have diverse biological activities . .

Mode of Action

Based on its structural similarity to other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives , it can be hypothesized that it may interact with its targets through similar mechanisms. These could include binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways

Result of Action

Given its structural similarity to other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives , it may have similar effects, such as modulating cellular processes or inducing specific cellular responses.

Properties

IUPAC Name

7-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-16-6-10-8-17(9-11(10)7-16)13-2-4-15-12-3-5-18-14(12)13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLJWMBUIFNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=C4C(=NC=C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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